

# ER-819762 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ER-819762 |           |
| Cat. No.:            | B15581682 | Get Quote |

# ER-819762: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an indepth technical overview of **ER-819762**, a potent and selective EP4 receptor antagonist. It includes a summary of purchasing information, key experimental data, detailed protocols from foundational studies, and visualizations of its mechanism of action.

# **Purchasing and Supplier Information**

**ER-819762** is available from several biochemical suppliers for research purposes. The following table summarizes publicly available information. Researchers should note that pricing and availability are subject to change and should be confirmed directly with the suppliers.



| Supplier              | Catalog<br>Number | Purity        | Available<br>Quantities                        | Price (USD)    |
|-----------------------|-------------------|---------------|------------------------------------------------|----------------|
| MedChemExpres<br>s    | HY-16781          | >98%          | 10 mM * 1 mL, 5<br>mg, 10 mg, 50<br>mg, 100 mg | Inquire        |
| Cayman<br>Chemical    | 10531             | ≥98%          | 5 mg, 10 mg                                    | \$237.00 (5mg) |
| MedKoo<br>Biosciences | 531780            | ≥98%          | 5mg                                            | \$450.00       |
| Axon Medchem          | 2788              | Not specified | 5 mg, 10 mg                                    | \$170.50 (5mg) |
| Probechem             | PC-61555          | Not specified | Not specified                                  | Inquire        |
| Tocris Bioscience     | 5924              | ≥98% (HPLC)   | Discontinued                                   | N/A            |

Note: This information is for research use only and not for human or veterinary use.

## **Mechanism of Action and Signaling Pathway**

**ER-819762** is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP4.[1] PGE2, a key inflammatory mediator, exerts its effects through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor is primarily coupled to the Gs alpha subunit (G $\alpha$ s), and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade is implicated in the differentiation and expansion of pro-inflammatory T helper 1 (Th1) and Th17 cells, which are key players in autoimmune diseases like rheumatoid arthritis.[1][4]

**ER-819762** competitively binds to the EP4 receptor, blocking the downstream signaling initiated by PGE2. This inhibition has been shown to suppress Th1 differentiation and Th17 cell expansion.[1]





Click to download full resolution via product page

PGE2-EP4 signaling pathway and the inhibitory action of ER-819762.

# **Key Experimental Data**

The following tables summarize the in vitro and in vivo efficacy of **ER-819762** as reported in the foundational study by Chen et al. (2010).

Table 1: In Vitro Activity of ER-819762

| Assay                   | Cell Type                      | Measurement                                         | IC50 (nM)                             |
|-------------------------|--------------------------------|-----------------------------------------------------|---------------------------------------|
| cAMP-dependent reporter | Human EP4-<br>expressing cells | Inhibition of PGE2-<br>induced signaling            | 59 ± 6                                |
| Th1 Differentiation     | Mouse T cells                  | Suppression of PGE2-<br>induced IFN-y<br>production | 0.1 - 10 (concentration range tested) |
| IL-23 Secretion         | Mouse dendritic cells          | Decrease in IL-23 production                        | 0.04 - 5 (concentration range tested) |



Table 2: In Vivo Efficacy of ER-819762 in a Mouse Model of Arthritis

| Model                                                       | Dosing Regimen                         | Key Findings                                                 |
|-------------------------------------------------------------|----------------------------------------|--------------------------------------------------------------|
| Glucose-6-phosphate<br>isomerase (GPI)-induced<br>arthritis | 30 and 100 mg/kg (oral administration) | Prevents and reverses paw swelling, edema, and inflammation. |

# **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the literature.

### **cAMP-dependent Reporter Assay**

Objective: To determine the in vitro potency of **ER-819762** in inhibiting PGE2-induced EP4 receptor signaling.

#### Methodology:

- HEK293 cells were stably transfected with a human EP4 receptor expression vector and a cAMP response element (CRE)-luciferase reporter construct.
- Cells were plated in 96-well plates and incubated overnight.
- The cells were then treated with varying concentrations of **ER-819762** for 30 minutes.
- PGE2 was added to a final concentration of 10 nM to stimulate the EP4 receptor.
- After a 4-hour incubation, the cells were lysed, and luciferase activity was measured using a luminometer.
- IC50 values were calculated from the concentration-response curves.

### In Vitro Th1 Differentiation Assay

Objective: To assess the effect of **ER-819762** on the differentiation of naive T cells into Th1 cells.







#### Methodology:

- Naive CD4+ T cells were isolated from the spleens of mice.
- T cells were cultured under Th1-polarizing conditions, which include anti-CD3 and anti-CD28 antibodies, IL-12, and anti-IL-4 antibody.
- Varying concentrations of **ER-819762** were added to the cultures.
- After 4 days of culture, the cells were restimulated with anti-CD3 antibody.
- The concentration of IFN-y (a key Th1 cytokine) in the culture supernatants was measured by ELISA.





Click to download full resolution via product page

Workflow for the in vitro Th1 differentiation assay.

### In Vivo Arthritis Model

Objective: To evaluate the therapeutic efficacy of **ER-819762** in a mouse model of rheumatoid arthritis.

Methodology:



- Arthritis was induced in mice by immunization with glucose-6-phosphate isomerase (GPI).
- ER-819762 was administered orally at doses of 30 and 100 mg/kg daily, starting at the onset of clinical signs of arthritis.
- The severity of arthritis was assessed daily by scoring paw swelling and inflammation.
- At the end of the study, paws were collected for histological analysis to evaluate joint damage.

This technical guide provides a comprehensive overview of **ER-819762** for the scientific community. The provided data and protocols are intended to facilitate further research and development of this promising therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prostanoid EP4 receptor and its signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E-type prostanoid receptor 4 (EP4) in disease and therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2-EP4 signaling promotes immune inflammation through Th1 cell differentiation and Th17 cell expansion PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ER-819762 supplier and purchasing information].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581682#er-819762-supplier-and-purchasing-information]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com